molecular formula C22H19F2N3O5 B2914811 Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-38-3

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2914811
CAS No.: 899975-38-3
M. Wt: 443.407
InChI Key: GINPTEHILGOIQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with:

  • An ethyl carboxylate group at position 2.
  • A 6-oxo group at position 4.
  • A substituted ethoxy side chain at position 4, featuring a 3,4-difluorophenylamino carbonyl moiety.
  • An o-tolyl group (ortho-methylphenyl) at position 1.

Properties

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-13(17)2)32-12-19(28)25-14-8-9-15(23)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINPTEHILGOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the coupling of the pyridazine intermediate with a difluorophenyl amine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly if it exhibits bioactivity in preliminary studies.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations and Their Implications

The compound belongs to a broader class of ethyl pyridazine carboxylates, where substituents on the pyridazine core and side chains modulate properties. Below is a comparison with five analogues (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituent Features XLogP3 (Lipophilicity) Evidence Source
Target Compound: 3,4-difluorophenylamino, o-tolyl C₂₂H₁₈F₂N₃O₅* ~454.4* Ortho-methylphenyl; difluoro-substituted phenyl ~2.8 (estimated)
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-1-(p-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₄N₃O₅ 438.5 Para-methylphenyl; 4-ethoxyphenyl ~3.1 (estimated)
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate C₁₅H₁₀F₆N₂O₃ 380.2 Dual trifluoromethyl groups 3.4
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate C₁₄H₁₀ClF₃N₂O₃ 346.7 3-chlorophenyl; trifluoromethyl ~3.0 (estimated)
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate C₂₃H₂₂FN₃O₅ 439.4 3,5-dimethylphenyl; 4-fluorophenyl ~2.6 (estimated)
Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate C₂₄H₂₅N₃O₇ 467.5 3,4-dimethoxyphenyl; o-tolyl ~1.9

*Estimated based on structural similarity to .

Detailed Analysis of Substituent Effects

A. Aryl Group at Position 1
  • p-Tolyl () : The para-methyl group reduces steric effects, possibly improving solubility but reducing target specificity.
  • 3-Trifluoromethylphenyl () : Trifluoromethyl is strongly electron-withdrawing, increasing stability against metabolic oxidation but reducing solubility .
B. Substituents on the Phenylamino Moiety
  • 3,4-Difluorophenyl (Target) : Fluorine atoms enhance electronegativity and lipophilicity (XLogP3 ~2.8), favoring membrane permeability.
C. Functional Groups at Position 4
  • Trifluoromethyl () : These groups significantly elevate lipophilicity (XLogP3 3.4) and resistance to enzymatic degradation, making them suitable for CNS-targeting applications .
  • Chlorophenyl () : Chlorine adds moderate electronegativity and may enhance halogen bonding in target interactions .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine and trifluoromethyl groups (Target, –6) resist oxidative metabolism, whereas methoxy groups () may undergo demethylation.
  • Solubility : Methoxy-substituted compounds () likely have better aqueous solubility due to lower XLogP3, contrasting with the target compound’s moderate lipophilicity.

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents improve binding to hydrophobic pockets (e.g., enzyme active sites) but may reduce solubility.
  • Steric Effects : Ortho-substituted aryl groups (Target, ) enhance conformational rigidity, which could improve target selectivity but limit bioavailability.

Biological Activity

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899943-69-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F3N3O5C_{21}H_{16}F_{3}N_{3}O_{5}, with a molecular weight of 447.4 g/mol. The structure includes a pyridazine ring, which is known for its biological activity, particularly in drug development.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

Research has suggested that the compound possesses antimicrobial properties. In vitro studies demonstrated that it could inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the interaction of the compound with bacterial cell membranes or specific intracellular targets.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

Study 1: Synthesis and Evaluation

A study published in a peer-reviewed journal synthesized various derivatives related to this compound and evaluated their biological activities. The most potent derivative exhibited an IC50 value of 2.7 µM against AChE, indicating strong inhibitory potential .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship (SAR) of related compounds. It was found that modifications to the phenyl ring significantly affected biological activity, demonstrating that careful structural changes can enhance efficacy .

Research Findings Summary Table

Property Finding
Molecular FormulaC21H16F3N3O5C_{21}H_{16}F_{3}N_{3}O_{5}
Molecular Weight447.4 g/mol
Anticancer ActivityEffective against various cancer cell lines
Antimicrobial ActivityInhibits growth of Gram-positive and Gram-negative bacteria
AChE InhibitionIC50 = 2.7 µM

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